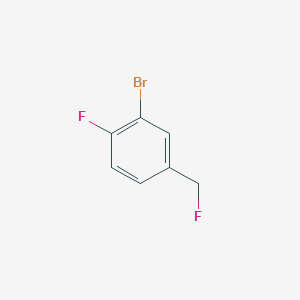

3-bromo-4-fluorobenzyl fluoride

Description

BenchChem offers high-quality 3-bromo-4-fluorobenzyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-4-fluorobenzyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-fluoro-4-(fluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKBDFDTKMSATO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CF)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-bromo-1-fluoro-4-(fluoromethyl)benzene synonyms and nomenclature

Technical Whitepaper: Structural Analysis and Synthetic Utility of 2-bromo-1-fluoro-4-(fluoromethyl)benzene

Nomenclature & Identification Strategy

The molecule 2-bromo-1-fluoro-4-(fluoromethyl)benzene is a specialized halogenated building block. In high-throughput medicinal chemistry, it serves as a critical intermediate for introducing the monofluoromethyl (–CH₂F) bioisostere while providing an aryl bromide handle for downstream cross-coupling.

Distinct from its ubiquitous trifluoromethyl analogue (3-bromo-4-fluorobenzotrifluoride), the fluoromethyl variant offers unique hydrogen-bonding capabilities and steric properties that mimic a hydroxymethyl group (–CH₂OH) without the metabolic liability of oxidation.

Identification Matrix

| Identifier Type | Value / Description | Notes |

| CAS Registry Number | 1783551-07-4 | Specific to the –CH₂F variant.[1] |

| IUPAC Name | 2-bromo-1-fluoro-4-(fluoromethyl)benzene | Formal nomenclature. |

| Common Lab Name | 3-Bromo-4-fluorobenzyl fluoride | Preferred by synthetic chemists; indicates the functional group hierarchy. |

| Molecular Formula | C₇H₅BrF₂ | |

| Molecular Weight | 207.02 g/mol | |

| SMILES | FC1=C(Br)C=C(CF)C=C1 | Useful for cheminformatics/docking. |

| InChI Key | ALKBDFDTKMSATO-UHFFFAOYSA-N | Unique standard identifier.[1] |

Nomenclature Taxonomy (Graphviz)

The following diagram illustrates the structural derivation of the common names, helping to avoid confusion with the trifluoromethyl or benzyl bromide analogues.

Caption: Structural decomposition of IUPAC nomenclature versus common "benzyl fluoride" terminology.

Structural Properties & Reactivity Profile

This molecule is defined by three distinct reactive centers, each serving a specific purpose in drug design (SAR).

The Monofluoromethyl Group (–CH₂F)

-

Bioisosterism: The –CH₂F group is a non-oxidizable isostere of the hydroxymethyl group (–CH₂OH). The C–F bond acts as a weak hydrogen bond acceptor, mimicking the oxygen lone pair, but the lack of a proton donor prevents phase II conjugation (glucuronidation).

-

Metabolic Stability: Unlike the methyl group (–CH₃), which is prone to P450-mediated oxidation to the carboxylic acid, the fluorine atom deactivates the benzylic position against radical abstraction.

The Aryl Bromide Handle

-

Orthogonal Reactivity: The C–Br bond is the primary site for diversification. It is highly reactive in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) but stable to the conditions required to synthesize the benzyl fluoride.

Stability Concerns

-

Hydrolysis Risk: Benzylic fluorides are prone to hydrolysis (forming benzyl alcohol) or solvolysis in highly polar, protic solvents due to the stability of the benzylic carbocation intermediate.

-

Alkylating Potential: While less reactive than benzyl bromides, benzyl fluorides can act as weak alkylating agents.[2] Storage at 4°C under inert atmosphere is mandatory.

Synthetic Protocols

The synthesis of 2-bromo-1-fluoro-4-(fluoromethyl)benzene is rarely performed by direct fluorination of the methyl arene. The most robust, self-validating protocol involves the deoxofluorination of the corresponding benzyl alcohol.

Precursor: (3-Bromo-4-fluorophenyl)methanol (CAS: 77771-02-9).

Protocol: Deoxofluorination using DAST/Deoxo-Fluor

This protocol minimizes the formation of the benzyl ether byproduct.

Reagents:

-

Starting Material: (3-Bromo-4-fluorophenyl)methanol (1.0 equiv)

-

Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.1 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Temperature: -78°C to 0°C

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Dissolve 1.0 g (4.8 mmol) of (3-Bromo-4-fluorophenyl)methanol in 20 mL of anhydrous DCM. Cool the solution to -78°C (dry ice/acetone bath).

-

Addition: Add DAST (0.7 mL, 5.3 mmol) dropwise via syringe over 10 minutes. Caution: DAST reacts violently with water.

-

Reaction: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C over 1 hour.

-

Monitoring: Check reaction progress via TLC (Hexane/EtOAc 8:1) or ¹⁹F NMR.[3]

-

Validation Signal: Disappearance of starting material and appearance of a triplet (coupling with CH₂) around -200 to -220 ppm in ¹⁹F NMR.

-

-

Quench: Pour the reaction mixture carefully into saturated aqueous NaHCO₃ (50 mL) at 0°C. Gas evolution will occur.

-

Workup: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo (bath temp < 30°C to prevent volatility loss).

-

Purification: Flash column chromatography on silica gel (100% Pentane or Hexane). Benzyl fluorides move rapidly; benzyl alcohols are much more polar.

Synthetic Workflow Diagram (Graphviz)

Caption: Deoxofluorination workflow transforming the benzyl alcohol to the target benzyl fluoride.

Safety & Handling Specifications

-

Hazard Class: Skin Irritant (Cat 2), Eye Irritant (Cat 2A).

-

Specific Hazard: Lachrymator . Benzyl halides (including fluorides) are potent tear gas agents. All operations must be conducted in a fume hood.

-

Storage: Store at 2-8°C. Hydrolysis can release HF over time; use Teflon-lined caps.

References

-

Sigma-Aldrich. 2-Bromo-1-fluoro-4-(fluoromethyl)benzene Product Sheet. Link

- Bio, M. M., et al. "Practical Synthesis of Deoxo-Fluor." Journal of Organic Chemistry, 2004.

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link

-

PubChem. Compound Summary for CAS 1783551-07-4. Link

- Paquin, L. A. "Handbook of Reagents for Organic Synthesis: Fluorine-Containing Reagents." Wiley-Interscience, 2007. (Reference for DAST handling).

Sources

Technical Guide: 3-Bromo-4-Fluorobenzyl Fluoride vs. 3-Bromo-4-Fluorobenzotrifluoride

This guide provides an in-depth technical analysis distinguishing 3-bromo-4-fluorobenzyl fluoride from 3-bromo-4-fluorobenzotrifluoride . These two compounds, while structurally related, serve fundamentally different roles in drug discovery and organic synthesis due to the distinct chemical behaviors of the monofluoromethyl (-CH₂F) and trifluoromethyl (-CF₃) groups.

Executive Summary

The core distinction between these two compounds lies in the stability and reactivity of the benzylic substituent.

-

3-Bromo-4-fluorobenzotrifluoride (CAS 68322-84-9) is a stable pharmacophore building block . The -CF₃ group is chemically inert, highly lipophilic, and metabolically robust, making this compound a standard intermediate for introducing a durable trifluoromethyl motif into drug candidates.

-

3-Bromo-4-fluorobenzyl fluoride (CAS 1783551-07-4) is a reactive intermediate or a specialized bioisostere . The -CH₂F group is chemically labile (susceptible to hydrolysis and nucleophilic attack) and metabolically active (prone to oxidative defluorination). It is typically used as a transient intermediate or to probe specific hydrogen-bonding interactions where a -CH₂OH or -CH₃ isostere is required.

Structural & Physicochemical Comparison

The substitution of two hydrogen atoms with fluorine (transitioning from -CH₂F to -CF₃) drastically alters the electronic and steric profile of the molecule.

Comparative Data Table

| Feature | 3-Bromo-4-fluorobenzyl fluoride | 3-Bromo-4-fluorobenzotrifluoride |

| Structure | Ar-CH₂F | Ar-CF₃ |

| CAS Number | 1783551-07-4 | 68322-84-9 |

| Electronic Effect | Moderate EWG (Inductive) | Strong EWG (Inductive + Hyperconjugation) |

| Hammett Constant ( | ~0.10 - 0.20 (approx. for -CH₂F) | 0.54 (for -CF₃) |

| Lipophilicity (LogP) | Moderate | High (+1.2 LogP vs -CH₃) |

| Chemical Stability | Low: Susceptible to hydrolysis (HF release) | High: Inert to acids, bases, and oxidants |

| Metabolic Fate | Labile: Oxidative defluorination to aldehyde | Stable: excreted unchanged or minor hydroxylation |

| Primary Utility | Alkylating agent / Specialized Isostere | Robust Pharmacophore / Structural Motif |

Electronic & Steric Analysis

-

The Trifluoromethyl Group (-CF₃): Acts as a "super-halogen." It is roughly equivalent in steric bulk to an isopropyl group or an ethyl group but possesses strong electron-withdrawing capacity. It creates a dipole that can influence protein binding but does not typically participate in hydrogen bonding.

-

The Monofluoromethyl Group (-CH₂F): Is sterically similar to a methyl group. The single fluorine atom can act as a weak hydrogen bond acceptor (HBA), making it a bioisostere for a hydroxymethyl group (-CH₂OH) with reduced polarity. However, the C-F bond weakens the adjacent C-H bonds, making the benzylic position reactive.

Synthetic Accessibility & Protocols

The synthesis of these two compounds requires divergent strategies due to the instability of the benzyl fluoride moiety.

Diagram 1: Divergent Synthesis Workflow

Caption: Divergent synthetic pathways. Route A utilizes harsh radical chemistry suitable for the stable CF3 group. Route B requires milder, stepwise functionalization to access the sensitive benzyl fluoride.

Experimental Protocol: Synthesis of 3-Bromo-4-fluorobenzyl fluoride

Note: This compound is rarely sold in bulk due to stability issues; in situ preparation is recommended.

Reagents: 3-Bromo-4-fluorobenzyl alcohol (1.0 equiv), DAST (Diethylaminosulfur trifluoride) (1.1 equiv), Dichloromethane (DCM) (anhydrous).

-

Preparation: Charge an oven-dried flask with 3-bromo-4-fluorobenzyl alcohol and anhydrous DCM under nitrogen atmosphere. Cool to -78°C.

-

Addition: Add DAST dropwise via syringe. The low temperature is critical to prevent elimination side-reactions (formation of quinone methide-like species).

-

Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor by TLC (silica gel); the alcohol spot should disappear.

-

Quench: Caution: Pour the reaction mixture slowly into saturated aqueous NaHCO₃ at 0°C. Vigorous effervescence will occur.

-

Isolation: Extract with DCM, dry over MgSO₄, and concentrate in vacuo at low temperature (<30°C).

-

Storage: Use immediately or store at -20°C under argon. Do not distill at high temperatures due to risk of HF elimination.

Reactivity & Metabolic Stability[2][3][4]

The most critical distinction for medicinal chemists is the "Metabolic Soft Spot" vs. "Metabolic Block."

Diagram 2: Metabolic Fate & Reactivity

Caption: Metabolic divergence. The benzyl fluoride is a "soft spot" prone to oxidation and hydrolysis, releasing fluoride ions. The benzotrifluoride is a robust "metabolic block."

Mechanistic Insight: The "Fluorine Effect"

-

Benzotrifluoride (CF₃): The three fluorine atoms pull electron density so strongly that the benzylic carbon is extremely electron-deficient. This prevents the H-atom abstraction required for P450 oxidation. Furthermore, the C-F bond energy (~116 kcal/mol) is too high for typical enzymatic cleavage.

-

Benzyl Fluoride (CH₂F): While the C-F bond is strong, the adjacent C-H bonds are activated by the fluorine's electronegativity (inductive effect) but also stabilized by hyperconjugation. However, in biological systems, the -CH₂F group often undergoes oxidative defluorination . CYP450 enzymes hydroxilate the C-H bond to form an unstable

-fluoro-alcohol, which spontaneously collapses to the aldehyde and releases fluoride ion (F⁻).

Medicinal Chemistry Applications

When to use 3-Bromo-4-fluorobenzotrifluoride:

-

Half-life Extension: To block a metabolic site (e.g., replacing a methyl group that is being rapidly oxidized).

-

Potency Enhancement: To fill a hydrophobic pocket in the target protein. The CF₃ group increases lipophilicity (LogP), aiding membrane permeability.[1]

-

Synthesis: As a robust starting material for Suzuki-Miyaura couplings (using the Br handle) to attach a "fluorinated tail" to a scaffold.

When to use 3-Bromo-4-fluorobenzyl fluoride:

-

Bioisosterism: When mimicking a -CH₂OH group (hydrogen bond acceptor) but requiring lower polarity to cross the blood-brain barrier.

-

Covalent Inhibition: In rare cases, the reactivity of the benzyl fluoride can be tuned to act as a mild alkylating agent for a cysteine residue in a target protein (Targeted Covalent Inhibitors), though acrylamides are generally preferred.

-

Radiochemistry: As a precursor for ¹⁸F-labeling in PET tracers (via nucleophilic substitution of a leaving group with ¹⁸F⁻).

Safety & Handling

-

3-Bromo-4-fluorobenzotrifluoride:

-

Hazards: Combustible liquid, Skin/Eye Irritant.[2]

-

Handling: Standard fume hood procedures. Compatible with standard glassware.

-

-

3-Bromo-4-fluorobenzyl fluoride:

-

Hazards: High Risk. Potential for HF release upon contact with moisture. Potential alkylating agent (genotoxic risk).

-

Handling: Must be handled in a dry, inert atmosphere (Glovebox or Schlenk line). Avoid glass if long-term storage is required (HF etches glass); use Teflon (PFA/FEP) containers.

-

References

-

BenchChem. (2025). 3-Bromo-4-fluorobenzotrifluoride Properties and Applications. Retrieved from

-

National Institutes of Health (NIH). (2025). The Role of Trifluoromethyl Groups in Medicinal Chemistry. PubMed Central. Retrieved from

-

Sigma-Aldrich. (2025).[3] Safety Data Sheet: 3-Bromo-4-fluorobenzotrifluoride. Retrieved from

-

CymitQuimica. (2025).[4] 3-Bromo-4-fluorobenzyl fluoride Product Page (CAS 1783551-07-4).[5][6] Retrieved from

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Bromo-4-fluorobenzotrifluoride | 68322-84-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 3-Bromo-4-fluorobenzotrifluoride 96 68322-84-9 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Bromo-4-fluorobenzyl fluoride | CymitQuimica [cymitquimica.com]

- 6. CAS 1783551-07-4: Benceno, 2-bromo-1-fluoro-4-(fluorometil… [cymitquimica.com]

Characterization and Solvent Selection Strategies for 3-Bromo-4-Fluorobenzyl Fluoride

Executive Summary

This technical guide addresses the solubility profile, physicochemical stability, and solvent selection criteria for 3-bromo-4-fluorobenzyl fluoride . Unlike its trifluoromethyl analogs, the benzyl fluoride moiety (

This document synthesizes theoretical modeling (Hansen Solubility Parameters) with practical experimental protocols. It is designed to guide researchers in selecting optimal media for synthesis (e.g., nucleophilic substitutions, cross-couplings) and purification, ensuring process integrity and safety.

Physicochemical Profile & Theoretical Solubility

Structural Analysis & Lipophilicity

The molecule comprises a lipophilic benzene core decorated with electron-withdrawing halogens (Br, F) and a reactive fluoromethyl group.

-

Compound: 3-bromo-4-fluorobenzyl fluoride[1]

-

Functional Groups: Aromatic bromide (Ar-Br), Aromatic fluoride (Ar-F), Benzylic fluoride (Ar-

). -

Predicted LogP: ~2.8 – 3.2 (Moderately Lipophilic).

-

Dipole Moment: Significant dipole due to the C-F bonds, enhancing solubility in polar aprotic solvents.

Hansen Solubility Parameters (HSP) Prediction

In the absence of empirical data for this specific intermediate, we utilize Group Contribution Methods to estimate its position in Hansen Space. This allows us to predict solvent compatibility mathematically.

| Parameter | Symbol | Estimated Value ( | Physical Meaning |

| Dispersion | 18.5 – 19.5 | Interaction via van der Waals forces (aromatic ring/halogens). | |

| Polarity | 6.0 – 8.0 | Dipole-dipole interactions (C-F and C-Br bonds). | |

| H-Bonding | 2.0 – 3.5 | Low capacity; acts primarily as a weak H-bond acceptor. |

Interpretation: The compound is best solubilized by solvents that match these vectors.

-

High Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Toluene.

-

Low Solubility: Water, Hexanes (too non-polar), Perfluorinated fluids.

Experimental Protocol: Solubility Determination

As a Senior Scientist, I advise against relying solely on visual inspection. The following Saturation Shake-Flask Method provides a self-validating quantitative dataset.

Workflow Diagram

Figure 1: Standardized Saturation Shake-Flask Protocol for quantitative solubility assessment.

Critical Technical Notes

-

Filter Selection: Use PTFE or Regenerated Cellulose (RC) filters. Avoid Nylon, which may adsorb the benzyl fluoride or degrade due to trace HF.

-

Analytical Method:

-

GC-FID: Preferred. Benzyl fluorides are volatile.

-

HPLC-UV: Use a neutral mobile phase (Acetonitrile/Water). Avoid acidic modifiers (TFA, Formic Acid) which can accelerate hydrolysis of the benzylic C-F bond.

-

Solvent Compatibility & Stability Matrix

The benzyl fluoride moiety is chemically distinct from the trifluoromethyl group. It is an alkylating agent and susceptible to solvolysis.

Stability Risks

-

Hydrolysis: In the presence of water (especially with heat or Lewis acids), the C-F bond cleaves to form the benzyl alcohol and HF.

-

Nucleophilic Attack: Solvents with nucleophilic character (e.g., Pyridine, primary amines) will displace the fluoride.

Solvent Selection Guide

| Solvent Class | Representative | Solubility | Stability Risk | Recommendation |

| Chlorinated | Dichloromethane (DCM) | Excellent | Low | Primary Choice for extraction/handling. |

| Ethers | THF, MTBE | Good | Low | Suitable for reactions (Grignard/Lithiation). |

| Polar Aprotic | Acetonitrile, DMF | Good | Moderate | Good for |

| Aromatic | Toluene | Moderate | Low | Excellent for heating/reflux conditions. |

| Alcohols | Methanol, Ethanol | Moderate | High | AVOID. Risk of solvolysis to benzyl ethers. |

| Alkanes | Hexane, Heptane | Low | Low | Use as an antisolvent for crystallization. |

Application Context: Reaction Engineering

Understanding solubility dictates the success of downstream chemistry.

Decision Logic for Synthesis

The following decision tree assists in selecting the reaction medium based on the intended transformation of the 3-bromo-4-fluorobenzyl fluoride intermediate.

Figure 2: Solvent selection logic based on reaction type.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

-

Paquin, J. F., et al. (2018).[2] "Stereochemical outcomes of C–F activation reactions of benzyl fluoride." Beilstein Journal of Organic Chemistry, 14, 15-26. Link (Discusses the activation and stability of benzyl fluorides in protic media).

-

Lal, G. S., et al. (1999).[3] "Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent): A new deoxofluorinating agent." Journal of Organic Chemistry, 64(19), 7048-7054. Link (Context on synthesizing benzyl fluorides and solvent handling).

-

PubChem Compound Summary. (2025). "3-Bromo-4-fluorobenzotrifluoride."[4][5][6][7] National Center for Biotechnology Information. Link (Used for comparative physicochemical property analysis of the halogenated aromatic core).

-

ChemicalBook. (2025). "Benzyl Fluoride Properties and Stability." Link (General stability data for the benzyl fluoride class).

Sources

- 1. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]

- 2. BJOC - Stereochemical outcomes of C–F activation reactions of benzyl fluoride [beilstein-journals.org]

- 3. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]

- 4. 3-Bromo-4-fluorobenzotrifluoride | C7H3BrF4 | CID 144295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo-4-fluorobenzotrifluoride | 68322-84-9 [chemicalbook.com]

- 6. 3-Bromo-4-fluorobenzotrifluoride | 68322-84-9 | Benchchem [benchchem.com]

- 7. 3-Bromo-4-fluorobenzotrifluoride (CAS 68322-84-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

Technical Assessment & Safety Protocol: 3-Bromo-4-Fluorobenzyl Fluoride

Topic: Safety Data Sheet (SDS) & Technical Handling Guide: 3-Bromo-4-Fluorobenzyl Fluoride Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and drug development professionals.

Chemical Identity & Core Properties

3-Bromo-4-fluorobenzyl fluoride is a specialized organofluorine intermediate used primarily in medicinal chemistry as a "dual-handle" building block. It features a benzylic fluorine (for metabolic blocking or bioisosteric replacement) and an aryl bromide (for cross-coupling functionalization).

| Property | Specification |

| IUPAC Name | 2-Bromo-1-fluoro-4-(fluoromethyl)benzene |

| CAS Number | 1783551-07-4 |

| Molecular Formula | C₇H₅BrF₂ |

| Molecular Weight | 207.02 g/mol |

| Appearance | Colorless to pale yellow liquid (Standard) |

| Boiling Point | ~205°C (Predicted) / Flash Point >80°C |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Hydrolytically unstable |

| Storage | 2-8°C, Inert Atmosphere (Ar/N₂), Moisture Sensitive |

Hazard Identification (GHS Classification)

CRITICAL SAFETY NOTICE: While specific toxicological data for this exact CAS is limited, Structure-Activity Relationship (SAR) analysis with Benzyl Fluoride (CAS 350-50-5) and 3-Bromo-4-fluorobenzyl bromide mandates a Category 1 Safety Protocol .

Signal Word: DANGER

Hazard Statements

-

H314: Causes severe skin burns and eye damage (Corrosive 1B).

-

H301: Toxic if swallowed.[1]

-

H335: May cause respiratory irritation.[2]

-

EUH071: Corrosive to the respiratory tract.

The "Hidden" Hazard: Hydrolysis & HF Formation

Unlike benzyl chlorides, benzyl fluorides possess a latent hazard. Upon exposure to ambient moisture or aqueous acids, the benzylic C-F bond can hydrolyze, releasing Hydrogen Fluoride (HF) .

-

Mechanism:

-

Implication: Old or improperly stored bottles may pressurize with HF gas. Standard acid burns treatment is insufficient; Calcium Gluconate protocols are required.

Safe Handling Workflow & Engineering Controls

Expert Insight: The primary operational risk is not flammability, but lachrymatory exposure and delayed tissue necrosis from trace HF.

DOT Diagram: Safe Handling Workflow

Figure 1: Mandatory workflow for handling benzyl fluoride derivatives to prevent exposure and neutralize potential HF generation.

Protocol Steps

-

PPE Layering: Double-gloving is mandatory. The outer layer should be chemically resistant (Neoprene or thick Nitrile).

-

Calcium Gluconate Availability: A tube of calcium gluconate gel must be uncapped and placed on the workbench before opening the reagent bottle.

-

Glassware Etching: Benzyl fluorides can etch standard borosilicate glass over long storage periods. Store in Teflon (PFA/FEP) or HDPE containers if possible. If using glass, inspect for cloudiness (etching) prior to use.

-

Venting: Open bottles slowly in the back of the fume hood. If a "hiss" is heard, assume HF buildup.

Emergency Response Protocols

This protocol is self-validating: it assumes the worst-case scenario (HF release) to ensure maximum survivor safety.

| Exposure Route | Immediate Action | Secondary Treatment |

| Skin Contact | Do NOT wash with just water. Rinse for 60s, then apply Calcium Gluconate Gel (2.5%) continuously. | Massage gel until pain subsides. Seek ER support immediately. |

| Eye Contact | Irrigate with water/saline for 15 mins.[3][4] Do NOT use Ca-Gluconate in eyes unless specialized solution is available. | Transfer to ophthalmologist. |

| Inhalation | Move to fresh air.[2][1][4] If breathing is labored, administer oxygen (trained personnel only). | Monitor for pulmonary edema (delayed onset up to 24h). |

| Spill Cleanup | Evacuate area. Do not use standard clay litter (reacts with HF). Use calcium carbonate or lime to neutralize. | Dispose of as hazardous fluoride waste. |

Synthesis & Reactivity Context

Expertise: Why use this specific molecule? Researchers select 3-bromo-4-fluorobenzyl fluoride because it allows for orthogonal functionalization . The aryl bromide is reactive towards Pd-catalyzed cross-coupling (Suzuki-Miyaura), while the benzylic fluoride is relatively stable under basic conditions (unlike benzylic bromides which eliminate or substitute easily).

DOT Diagram: Orthogonal Reactivity Logic

Figure 2: Chemo-selective strategy. The Ar-Br bond allows scaffold growth while preserving the C-F motif.

Experimental Tip: Preventing Defluorination

-

Avoid Lewis Acids: Strong Lewis acids (e.g., AlCl₃, BF₃) can strip the benzylic fluoride, generating a carbocation.

-

Base Selection: Use mild bases (K₂CO₃, Cs₂CO₃) for cross-coupling. Strong bases (LiHMDS) may cause elimination to the quinone methide analog.

Storage & Disposal

-

Storage: Keep cold (2-8°C). Over time, the compound may turn yellow/orange, indicating decomposition and HF formation. If heavily discolored, quench and dispose.

-

Disposal: Do not mix with acidic waste streams. Quench with dilute NaHCO₃ or NaOH to convert any free HF to NaF, then dispose of in the "Halogenated Organic" waste stream.

References

-

National Institutes of Health (PubChem). (2024). Compound Summary: Benzyl Fluoride (CAS 350-50-5).[5] Retrieved from [Link]

Sources

Methodological & Application

Strategic Nucleophilic Fluorination: A Detailed Protocol for the Synthesis of 3-Bromo-4-fluorobenzyl Fluoride using Tetrabutylammonium Fluoride (TBAF)

An Application Note for Drug Development Professionals

Abstract

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] This application note provides a comprehensive guide to the nucleophilic fluorination of 3-bromo-4-fluorobenzyl bromide utilizing tetrabutylammonium fluoride (TBAF). We delve into the mechanistic rationale, present a detailed and validated experimental protocol, and offer expert insights into process optimization and troubleshooting. This guide is designed for researchers, medicinal chemists, and process development scientists seeking a reliable and efficient method for benzylic fluorination.

Scientific Foundation & Mechanistic Rationale

The conversion of a benzylic bromide to a benzylic fluoride is a classic nucleophilic substitution reaction. The choice of TBAF as the fluoride source is strategic, offering distinct advantages over inorganic fluoride salts like KF or CsF due to its excellent solubility in common organic solvents.[4][5] This solubility ensures a high concentration of reactive, "naked" fluoride ions, which are potent nucleophiles capable of efficiently displacing the bromide leaving group.[3][4]

The reaction is anticipated to proceed via a bimolecular nucleophilic substitution (SN2) mechanism.

Key Mechanistic Considerations:

-

The Nucleophile: TBAF serves as a phase-transfer catalyst and a source of fluoride ions.[6] The large tetrabutylammonium cation effectively shields the negative charge of the fluoride anion, minimizing ion-pairing and solvation by protic impurities (like water), thereby enhancing its nucleophilicity.[7]

-

The Substrate: 3-bromo-4-fluorobenzyl bromide is an ideal substrate. The benzylic carbon is activated towards SN2 attack, and the bromide is an excellent leaving group. The electron-withdrawing nature of the fluorine and bromine atoms on the aromatic ring further enhances the electrophilicity of the benzylic carbon.

-

Anhydrous Conditions: The presence of water can significantly impede the reaction by forming strong hydrogen bonds with the fluoride ion, effectively solvating it and reducing its nucleophilic strength.[4][8] Therefore, the use of anhydrous TBAF and dry solvents is critical for optimal results.

-

Potential Side Reactions: While the SN2 pathway is dominant for this primary benzylic halide, basicity-driven elimination (E2) can be a competing pathway, especially at elevated temperatures, leading to the formation of a styrene derivative.[9] The basic nature of TBAF can also promote other side reactions if the substrate is sensitive.[10]

Hazard Evaluation and Safe Handling

A thorough understanding of the hazards associated with the reagents is paramount for safe execution.

-

Tetrabutylammonium Fluoride (TBAF): Typically supplied as a solution in THF (e.g., 1M). It is corrosive and can cause severe skin burns and eye damage.[11][12] Contact with acids will liberate highly toxic hydrogen fluoride gas.[4] It is also very hygroscopic.[4]

-

Tetrahydrofuran (THF): The solvent is a highly flammable liquid and vapor.[11][13] It can form explosive peroxides upon exposure to air, especially when distilled to dryness. It may also cause respiratory irritation and drowsiness.[12]

-

3-Bromo-4-fluorobenzyl Bromide: This compound is a lachrymator and is corrosive. It should be handled with care to avoid inhalation and skin contact.

Mandatory Safety Protocol:

-

Conduct all operations within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, a face shield, a flame-resistant lab coat, and chemically resistant gloves (nitrile gloves are often insufficient; butyl or neoprene gloves should be considered).[11]

-

Ensure an emergency eyewash station and safety shower are immediately accessible.

-

Keep containers of THF and TBAF/THF solution tightly closed and away from ignition sources.[11][13]

-

Ground all equipment to prevent static discharge.[13]

Detailed Experimental Protocol

This protocol details the synthesis of 3-bromo-4-fluorobenzyl fluoride on a 5 mmol scale.

3.1. Materials & Equipment

-

Reagents:

-

3-Bromo-4-fluorobenzyl bromide (1.34 g, 5.0 mmol)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in anhydrous THF (6.0 mL, 6.0 mmol, 1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate (EtOAc), HPLC grade

-

Hexanes, HPLC grade

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

100 mL two-neck round-bottom flask

-

Magnetic stir plate and stir bar

-

Septa

-

Nitrogen or Argon gas inlet

-

Glass syringes and needles

-

Condenser (optional, for reactions at elevated temperature)

-

TLC plates (silica gel 60 F₂₅₄)

-

Separatory funnel

-

Rotary evaporator

-

3.2. Reaction Workflow Diagram

Caption: Experimental workflow for TBAF-mediated fluorination.

3.3. Step-by-Step Procedure

-

Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a stream of nitrogen or argon.

-

Charging the Flask: To the flask, add 3-bromo-4-fluorobenzyl bromide (1.34 g, 5.0 mmol) followed by 20 mL of anhydrous THF. Stir the mixture until the starting material is fully dissolved.

-

Reagent Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add the 1.0 M solution of TBAF in THF (6.0 mL, 6.0 mmol) dropwise via syringe over 10-15 minutes. A slight color change may be observed. Causality Note: Slow addition at low temperature helps to dissipate any heat generated and minimizes potential side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:EtOAc mobile phase). The product should have a slightly higher Rf value than the starting material. Alternatively, GC-MS can be used to monitor the disappearance of the starting material and the appearance of the product peak.

-

Work-up: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 50 mL of saturated aqueous NaHCO₃ solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 40 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (1 x 50 mL). Causality Note: The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

3.4. Purification

Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 5% ethyl acetate). Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to afford 3-bromo-4-fluorobenzyl fluoride as a clear oil.

Data Interpretation & Characterization

Confirm the structure and purity of the isolated product using standard analytical techniques.

-

¹H NMR: Expect a characteristic doublet for the benzylic protons (-CH₂F) with a large coupling constant (²JH-F ≈ 47-49 Hz). The aromatic protons will appear as multiplets in the aromatic region.

-

¹⁹F NMR: This is a critical analysis. Expect two signals: one for the aromatic fluorine and a distinct triplet for the newly introduced benzylic fluorine (-CH₂F ) due to coupling with the two adjacent protons (¹JF-H ≈ 47-49 Hz).

-

¹³C NMR: The benzylic carbon signal will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JC-F ≈ 160-170 Hz).

-

Mass Spectrometry (GC-MS or LC-MS): The mass spectrum should show the correct molecular ion peak corresponding to the product's molecular weight.

Key Parameters & Troubleshooting

| Parameter | Recommended Value | Rationale & Notes |

| Substrate | 3-bromo-4-fluorobenzyl bromide | 1.0 equivalent |

| Fluorinating Agent | Anhydrous TBAF (1.0 M in THF) | 1.2 - 1.5 equivalents |

| Solvent | Anhydrous THF or Acetonitrile | Ensures solubility and reactivity. Acetonitrile is a good alternative. |

| Temperature | 0 °C to Room Temperature | Balances reaction rate with minimizing side reactions.[4] |

| Reaction Time | 12 - 24 hours | Monitor by TLC/GC for completion. |

| Atmosphere | Inert (N₂ or Ar) | Crucial to prevent quenching of the fluoride nucleophile by moisture. |

| Expected Yield | 75 - 90% | Yields are dependent on the purity of reagents and exclusion of water. |

Troubleshooting Guide:

-

Q1: The reaction shows low or no conversion.

-

A: The most common culprit is moisture. Ensure that the TBAF solution is anhydrous and that all glassware and solvents are scrupulously dried. Consider using freshly opened bottles of reagents. A slight excess of TBAF (up to 1.5 equiv) can sometimes overcome trace moisture. If the reaction is still sluggish at room temperature, gentle heating (40-50 °C) can be attempted, but monitor closely for the formation of elimination byproducts.

-

-

Q2: TLC/GC analysis shows multiple new spots, indicating side products.

-

A: This often points to elimination or other decomposition pathways. This can be caused by excessive heat or prolonged reaction times. Ensure the reaction temperature does not exceed recommended limits. Also, consider that some commercial TBAF sources can contain hydroxide impurities, which are more basic and can promote elimination. Using a high-purity TBAF source is recommended.[9]

-

References

- Vertex AI Search. (2026). A mild and efficient method for nucleophilic aromatic fluorination using tetrabutylammonium fluoride as fluorinating reagent.

- ACS Publications. (2014). Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters.

- Tetrabutylammonium Fluoride: A Powerful Tool for Fluorination and Catalysis. (2026).

- Fiveable. (2025). TBAF Definition - Organic Chemistry Key Term.

- Sigma-Aldrich. (n.d.). Tetrabutylammonium fluoride solution - Safety Data Sheet.

- YCMOU. (n.d.). Tetra-n-butyl ammonium fluoride (TBAF) catalyzed convenient synthesis of 2-arylbenzothiazole in aqueous media.

- Common Organic Chemistry. (n.d.). Tetra-n-butylammonium Fluoride (TBAF).

- MilliporeSigma. (2025). SAFETY DATA SHEET.

- PMC. (2017). Electrochemical Fluorination and Radiofluorination of Methyl(phenylthio)acetate Using Tetrabutylammonium Fluoride (TBAF).

- Carl ROTH. (2025). Safety Data Sheet: 1 mol/l in THF.

- Loba Chemie. (2022). TETRABUTYLAMMONIUM FLUORIDE 1M SOLUTION IN THF - Safety Data Sheet.

- ResearchGate. (n.d.). Shows two competing reaction pathways for fluorination of 1 using TBAF(tBuOH)4.

- Alfa Chemistry. (n.d.). What is Nucleophilic Fluorination?.

- ResearchGate. (n.d.). (a) Fluorination of benzyl bromide with TBAT in MeCN-d3 (at 335 K). (b)....

- ThermoFisher. (n.d.). Current Trends in Practical Fluorination Chemistry.

-

Newcastle University Theses. (n.d.). Investigation of Fluorination Methodologies for the Application in Positron Emission Tomography. Retrieved from [Link]

- MDPI. (2022). Nucleophilic Radiofluorination Using Tri-tert-Butanol Ammonium as a Bifunctional Organocatalyst: Mechanism and Energetics.

- TCI Chemicals. (n.d.). Fluorination Reagents, Fluorinated Building Blocks.

Sources

- 1. nbinno.com [nbinno.com]

- 2. theses.ncl.ac.uk [theses.ncl.ac.uk]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Nucleophilic Radiofluorination Using Tri-tert-Butanol Ammonium as a Bifunctional Organocatalyst: Mechanism and Energetics [mdpi.com]

- 7. fiveable.me [fiveable.me]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. westliberty.edu [westliberty.edu]

- 12. carlroth.com [carlroth.com]

- 13. lobachemie.com [lobachemie.com]

Suzuki-Miyaura coupling conditions for 3-bromo-4-fluorobenzyl fluoride

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 3-Bromo-4-fluorobenzyl Fluoride

Executive Summary

3-Bromo-4-fluorobenzyl fluoride (CAS: 1783551-07-4) is a high-value building block for introducing the metabolically stable fluoromethyl motif into drug candidates. While the aryl bromide handle allows for modular Suzuki-Miyaura coupling, the presence of the benzylic fluoride and the ortho-fluorine substituent necessitates specific reaction conditions to maximize yield and prevent defluorination or hydrolysis.

This guide provides two validated protocols:

-

Protocol A (The Workhorse): A robust, cost-effective method for standard boronic acids.

-

Protocol B (High-Fidelity): A mild, phosphine-ligand optimized method for sterically hindered or base-sensitive coupling partners.

Substrate Analysis & Chemoselectivity

Before initiating the reaction, it is critical to understand the electronic and steric environment of the substrate.

| Feature | Chemical Implication | Operational Adjustment |

| Aryl Bromide (C3) | Primary reactive site for Oxidative Addition. | Standard Pd(0)/Pd(II) precursors are effective. |

| Ortho-Fluorine (C4) | Inductively withdraws electron density from the ring ( | Benefit: Accelerates oxidative addition of the C-Br bond. Risk: Increases susceptibility to hydrodebromination if transmetallation is slow. |

| Benzylic Fluoride (C1) | High C-F bond strength ( | Stability: Generally stable to weak bases (CO |

Mechanistic Workflow (Visualized)

The following diagram outlines the critical decision pathways and mechanistic steps for this specific coupling.

Figure 1: Mechanistic pathway highlighting the activation benefit of the ortho-fluorine and potential side-reaction risks.

Experimental Protocols

Protocol A: The "Workhorse" Condition (General Purpose)

Best for: Simple aryl/heteroaryl boronic acids.

Rationale: The use of Pd(dppf)Cl₂ takes advantage of the bidentate ligand's large bite angle, which stabilizes the palladium center and promotes reductive elimination. The dichloromethane adduct improves shelf-stability of the precatalyst.

Reagents:

-

Substrate: 1.0 equiv (e.g., 100 mg, 0.48 mmol)

-

Boronic Acid: 1.2–1.5 equiv[1]

-

Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3–5 mol%)

-

Base: K₂CO₂ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv).

-

Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane and Water (4:1 v/v) via syringe. Concentration should be approx 0.1 M to 0.2 M.

-

Catalyst Addition: Quickly remove the cap (under positive inert gas flow) and add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%). Reseal immediately.

-

Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by LCMS or TLC.

-

Checkpoint: The benzylic fluoride is stable at 80°C in carbonate buffers. Do not exceed 100°C to avoid hydrolysis.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry organic layer over Na₂SO₄, filter, and concentrate.

Protocol B: High-Fidelity Condition (Sterically Demanding)

Best for: Ortho-substituted boronic acids or substrates sensitive to basicity.

Rationale: SPhos (Buchwald Ligand) forms a highly active monolithic Pd(0) species that facilitates transmetallation with hindered partners. Potassium phosphate is a milder base than carbonate, protecting the benzylic fluoride.

Reagents:

-

Catalyst: SPhos Pd G2 (2–4 mol%)

-

Base: K₃PO₄ (Tribasic, 2.0 equiv)

-

Solvent: THF / Water (10:1 ratio) or Toluene / Water (10:1)

Step-by-Step Procedure:

-

Setup: Combine substrate, boronic acid (1.5 equiv), and SPhos Pd G2 in a vial.

-

Base Solution: Dissolve K₃PO₄ in the minimum amount of water necessary.

-

Solvent: Add THF to the solids, then add the aqueous base solution.

-

Reaction: Heat to 60°C (milder temp). The high activity of SPhos allows for lower thermal loads.

-

Workup: Standard extraction.

Troubleshooting & Optimization Matrix

If yields are suboptimal (<50%), consult the following decision matrix.

Figure 2: Diagnostic logic for troubleshooting reaction failures.

Safety & Handling

-

HF Generation: While the C-F bond is stable, accidental exposure to strong Lewis acids (e.g., BBr₃, AlCl₃) or superacids during downstream processing can release Hydrogen Fluoride (HF). Always work up reactions with basic or neutral aqueous washes.

-

Lachrymator Potential: Benzyl halides are potent lachrymators. While benzyl fluorides are less volatile and irritating than their bromide counterparts, they should still be handled in a fume hood.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Molander, G. A., & Elia, M. D. (2006).[3] Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(24), 9198–9202. (Demonstrates stability of benzyl-halide motifs). Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 122361730, 3-Bromo-4-fluorobenzyl fluoride. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[2] Accounts of Chemical Research, 41(11), 1461–1473. Link

Sources

installing fluoromethyl groups on bromo-fluorobenzene scaffolds

Application Note & Protocol Guide | Version 2.4

Executive Summary

The installation of fluorinated methyl groups (

This guide moves beyond generic textbook reactions. It addresses the specific challenge of bromo-fluorobenzenes , where the existing fluorine atom creates unique electronic biases (inductive withdrawal) and steric environments (ortho-effect) that can either accelerate oxidative addition or destabilize metal-ligand complexes.

Strategic Decision Matrix

Before selecting a protocol, analyze your target moiety and scaffold constraints.

Figure 1: Strategic selection of catalytic manifolds based on the degree of fluorination required.

Module A: Trifluoromethylation ( )

The Gold Standard: Pd-Catalyzed Cross-Coupling

While Copper-mediated trifluoromethylation (Grushin/Umemoto) is cheaper, it often requires higher temperatures (

The Mechanism: Why it Fails and How to Fix It

The rate-limiting step in aryl trifluoromethylation is often reductive elimination because the

Solution: Use BrettPhos , a bulky, electron-rich ligand that forces the Pd center into a geometry that favors reductive elimination.

Figure 2: Catalytic cycle highlighting the critical reductive elimination step facilitated by bulky phosphine ligands.

Detailed Protocol

Substrate: 1-bromo-2,4-difluorobenzene (Model Substrate) Reagents:

- (Catalyst precursor)

-

BrettPhos (Ligand)[1]

-

(Triethyl(trifluoromethyl)silane - Nucleophilic

- (Activator)

Step-by-Step:

-

Glovebox Setup: In a nitrogen-filled glovebox, charge a reaction vial with

( -

Salt Addition: Add anhydrous

( -

Substrate Addition: Add the bromo-fluorobenzene (

) and anhydrous Dioxane ( -

Reagent Addition: Add

( -

Reaction: Seal the vial and heat to

for 12-18 hours. -

Workup: Cool to RT. Filter through a pad of Celite to remove Pd black and salts. Analyze by

-NMR using benzotrifluoride as an internal standard.

Expert Tip: If the substrate contains an ortho-fluorine (relative to Br), the reaction rate may actually increase due to the "ortho-fluorine effect" which stabilizes the Pd(II) intermediate, preventing catalyst decomposition.

Module B: Difluoromethylation ( )

The Hydrogen Bond Donor: Cu-Mediated Coupling

The

Critical Constraint: Cu-Species Instability

The intermediate

-

Implication: You cannot pre-form the catalyst.[2] The reaction must be "one-pot" with controlled temperature ramps.

Detailed Protocol

Reagents:

-

(Stoichiometric mediator,

-

(Activator,

-

(Difluoromethyl source,

-

Solvent: DMF/NMP (9:1 ratio)

Step-by-Step:

-

Drying: Flame-dry a Schlenk tube under vacuum and backfill with Argon.

-

Solids: Add

, -

Solvent: Add DMF/NMP mixture. Note: NMP helps solubilize the CsF, which is crucial for activating the silyl reagent.

-

Reagent Addition: Add

via syringe. -

Temperature Ramp:

-

Stir at Room Temperature for 30 mins (Activation phase).

-

Heat to

for 16 hours .

-

-

Quench: Dilute with

, wash with water (3x) to remove DMF.

Module C: Monofluoromethylation ( )

The Emerging Tech: Ni-Catalyzed Reductive Coupling

Direct installation of

Mechanism: Radical Rebound

This reaction does not proceed via standard 2-electron transmetallation. It utilizes a Manganese reductant to generate radicals.

Detailed Protocol

Substrate: Bromo-fluorobenzene Reagents:

-

(

-

Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (

) -

Reductant:

powder ( -

Electrophile:

(or -

Additive:

(

Step-by-Step:

-

Catalyst Prep: Mix

and Ligand in DMPU (solvent) for 20 mins to form the green active complex. -

Assembly: Add

, -

Electrophile: Add

( -

Reaction: Heat to

for 12 hours. -

Purification: Standard aqueous workup.

Critical Analysis: The Bromo-Fluorobenzene Scaffold

The position of the existing fluorine atom on your bromo-benzene scaffold dictates the reaction efficiency.

| Feature | Para-Fluoro ( | Ortho-Fluoro ( | Meta-Fluoro ( |

| Electronic Effect | Strong inductive withdrawal. Activates | Inductive withdrawal + Resonance donation. | Pure inductive withdrawal. |

| Steric Impact | Negligible. | High. Can block bulky ligands (like BrettPhos). | Negligible. |

| Reaction Rate | Fastest. | Variable. (See "Ortho Effect" below). | Intermediate. |

| Recommended Adjustment | Standard protocols apply. | Increase catalyst loading by 50%. Use smaller ligands if BrettPhos fails (e.g., | Standard protocols apply.[4] |

The "Ortho-Fluorine Effect": In Pd-catalysis, an ortho-fluorine can coordinate weakly to Pd, stabilizing the oxidative addition intermediate

References

-

Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Cho, E. J., Senecal, T. D., Kinzel, T., Zhang, Y., Watson, D. A., & Buchwald, S. L.[1][5] (2010).[5][6] Science. [Link]

-

Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides. Fier, P. S., & Hartwig, J. F. (2012).[7] Journal of the American Chemical Society. [Link]

-

Nickel-Catalyzed Monofluoromethylation of Aryl Bromides via Reductive Cross-Coupling. Anbarasan, P., et al. (2014/Recent Advances).[3] Chemical Communications. [Link]

-

The Role of Fluorine in Medicinal Chemistry. Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V.[8] (2008). Chemical Society Reviews. [Link]

Sources

- 1. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. The palladium-catalyzed trifluoromethylation of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. rsc.org [rsc.org]

- 8. pharmacyjournal.org [pharmacyjournal.org]

Application Notes & Protocols: Strategic Conversion of Benzyl Alcohols to Benzyl Fluorides

Introduction: The Strategic Importance of Benzylic Fluorination

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties of the fluorine atom—including its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Benzyl fluorides, in particular, are valuable structural motifs found in numerous bioactive compounds and serve as versatile synthetic intermediates.[2]

However, the direct conversion of benzyl alcohols to their corresponding fluorides presents a significant chemical challenge. The hydroxyl group is a notoriously poor leaving group, and forcing its departure can lead to undesired side reactions, such as elimination or polymerization, especially given the inherent stability of the corresponding benzylic carbocation.[3][4] This guide provides a comprehensive overview of modern deoxyfluorination reagents, detailing the mechanistic rationale behind their use, comparative performance, and field-proven protocols for their successful application.

Core Principles: The Mechanism of Deoxyfluorination

The conversion of an alcohol to an alkyl fluoride using aminodifluorosulfinium salts or related reagents is known as a deoxyfluorination reaction. The general transformation hinges on a two-step process:

-

Activation: The lone pair of the benzylic alcohol's oxygen atom attacks the electrophilic sulfur center of the fluorinating reagent. This initial step displaces a fluoride ion and forms an intermediate alkoxy-sulfur species, effectively converting the poor hydroxyl leaving group into a much better one.

-

Displacement: A fluoride ion, either from the reagent itself or an external source, acts as a nucleophile and attacks the benzylic carbon, displacing the activated oxygen group to form the C-F bond.

For benzyl alcohols, the nature of this displacement step exists on a mechanistic continuum between a pure SN2 (bimolecular, associative) and SN1 (unimolecular, dissociative) pathway.[3] The high stability of the intermediate benzylic carbocation makes an SN1-like pathway highly plausible. The specific pathway is influenced by the electronic properties of the benzyl alcohol substrate, the solvent, and the specific reagent used.[3][5]

Caption: General mechanism for deoxyfluorination of benzyl alcohols.

Reagent Profiles: A Comparative Guide

The choice of fluorinating reagent is critical and depends on the substrate's sensitivity, the required reaction conditions, and, paramountly, safety considerations. The most common reagents for this transformation are based on aminosulfur trifluoride structures.

| Feature | DAST (Diethylaminosulfur Trifluoride) | Deoxo-Fluor® | XtalFluor-E® |

| Physical State | Colorless to orange liquid[6] | Yellow to colorless liquid[7] | White crystalline solid |

| Thermal Stability | Low. Can decompose explosively above 90 °C.[6] | Moderate. More stable than DAST.[8][9][10] | High. Onset of decomposition at 119 °C. |

| Key Hazards | Explosive potential, volatile, reacts violently with water, corrosive.[6][11] | Reacts violently with water, corrosive, respiratory hazard.[9][12][13] | Air-stable solid, easier to handle. Does not generate free HF. |

| Typical Conditions | -78 °C to room temperature[14] | 0 °C to room temperature or higher[9] | Room temperature to elevated temperatures |

| Byproducts | Can generate HF, which etches glassware. | Can generate HF.[7] | No free HF generated under anhydrous conditions. |

Diethylaminosulfur Trifluoride (DAST): The Classical Reagent

DAST is one of the most widely used reagents for converting alcohols to fluorides due to its high reactivity and efficacy under mild conditions.[14]

-

Expertise & Causality: DAST's effectiveness stems from its ability to readily activate alcohols. However, its high reactivity is coupled with significant thermal instability. An exothermic decomposition can occur, producing sulfur tetrafluoride, which poses a severe explosion risk.[6] This hazard dictates that DAST should never be heated above 90 °C and is best used at or below room temperature. Its reaction with water is violent, producing toxic hydrogen fluoride (HF), which necessitates strict anhydrous conditions and handling within a chemical fume hood.[11][15]

-

Trustworthiness (Self-Validation): A reaction using DAST is typically monitored by Thin Layer Chromatography (TLC), observing the consumption of the polar benzyl alcohol and the appearance of the less polar benzyl fluoride product. Successful conversion can be confirmed by ¹H NMR spectroscopy, where the benzylic CH₂ signal appears as a characteristic doublet with a large coupling constant to fluorine (²JH-F ≈ 47-49 Hz).

Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): The Thermally-Enhanced Successor

Developed as a safer alternative to DAST, Deoxo-Fluor® exhibits significantly greater thermal stability, making it more suitable for reactions that may require gentle heating and for larger-scale applications.[8][9][10]

-

Expertise & Causality: The methoxyethyl groups on the nitrogen atom are thought to chelate the sulfur center, increasing the molecule's stability and raising its decomposition temperature.[8] While safer than DAST, it is still a liquid that reacts violently with water to produce HF and must be handled with appropriate care in a well-ventilated fume hood.[7][13] It is effective for a wide range of substrates, often providing superior performance and yields compared to DAST.[10]

XtalFluor® Reagents: A New Generation of Safety and Handling

XtalFluor-E® (diethylaminodifluorosulfinium tetrafluoroborate) and XtalFluor-M® (morpholinodifluorosulfinium tetrafluoroborate) represent a significant advance in deoxyfluorination safety.

-

Expertise & Causality: These reagents are thermally stable, non-explosive, and easily handled crystalline solids. A key mechanistic feature is that they act as C-O bond activators but do not themselves release a fluoride nucleophile. Therefore, a separate, mild fluoride source (e.g., triethylamine trihydrofluoride, Et₃N·3HF) is typically added to complete the substitution. This two-component system prevents the in-situ generation of free HF, making the reaction compatible with standard laboratory glassware and reducing the risk of acid-catalyzed side reactions. This property can also be exploited to perform in-situ Friedel-Crafts reactions, where the activated alcohol intermediate is trapped by an arene nucleophile instead of fluoride.[16][17]

Detailed Experimental Protocols

Safety First: All manipulations involving DAST, Deoxo-Fluor®, or their byproducts must be conducted in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene), is mandatory.[11][12] All glassware must be oven-dried to ensure anhydrous conditions.

Caption: A generalized workflow for deoxyfluorination experiments.

Protocol 1: Deoxyfluorination of 4-Nitrobenzyl Alcohol using DAST

This protocol is adapted from a literature procedure and serves as a robust example for an electron-deficient benzyl alcohol.[15]

Materials:

-

4-Nitrobenzyl Alcohol

-

Diethylaminosulfur Trifluoride (DAST)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Sodium Sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

Setup: Under an inert atmosphere (Nitrogen or Argon), add 4-nitrobenzyl alcohol (1.0 mmol, 1.0 eq) to an oven-dried flask equipped with a magnetic stir bar.

-

Dissolution: Add anhydrous DCM (approx. 0.3-0.5 M concentration) and stir until the solid is fully dissolved. Cool the solution to 0 °C in an ice-water bath.

-

DAST Addition: Slowly add DAST (1.1 mmol, 1.1 eq) dropwise to the stirred solution via syringe. A slight color change may be observed.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexane), checking for the consumption of the starting material.[15]

-

Quenching: Once the reaction is complete, very slowly and carefully add the reaction mixture to a separate flask containing vigorously stirred, ice-cold saturated NaHCO₃ solution to neutralize excess reagent and generated HF.

-

Work-Up: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the 4-nitrobenzyl fluoride.[15]

Self-Validating System:

-

TLC: The product, 4-nitrobenzyl fluoride, will have a higher Rf value than the starting alcohol.

-

¹H NMR: Expect a doublet for the benzylic protons around δ 5.5 ppm with a large through-bond coupling to fluorine (²JH-F ≈ 47 Hz).

-

¹⁹F NMR: Expect a triplet signal corresponding to the benzylic fluoride.

Protocol 2: General Procedure using Deoxo-Fluor®

This protocol provides a general framework for using the more thermally stable Deoxo-Fluor®.

Materials:

-

Benzyl alcohol substrate

-

Deoxo-Fluor®

-

Anhydrous Dichloromethane (DCM) or other inert solvent

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

Setup: Under an inert atmosphere, dissolve the benzyl alcohol substrate (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C.

-

Reagent Addition: Add Deoxo-Fluor® (1.2-1.5 eq) dropwise to the solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours. Gentle heating (e.g., 40 °C) can be applied if the reaction is sluggish, which is a key advantage over DAST. Monitor progress by TLC.

-

Quenching & Work-Up: Follow the same quenching and work-up procedure as described in Protocol 1.

-

Purification: Purify the product by flash column chromatography.

Protocol 3: Deoxyfluorination using XtalFluor-E®

This protocol highlights the two-component nature of the XtalFluor® system.

Materials:

-

Benzyl alcohol substrate

-

XtalFluor-E®

-

Triethylamine trihydrofluoride (Et₃N·3HF) or DBU as a promoter/fluoride source

-

Anhydrous Acetonitrile (MeCN) or DCM

Procedure:

-

Setup: To an oven-dried flask under an inert atmosphere, add the benzyl alcohol substrate (1.0 eq) and XtalFluor-E® (1.1-1.2 eq).

-

Dissolution: Add anhydrous solvent (e.g., MeCN) and stir to dissolve.

-

Fluoride Source Addition: Add the fluoride source, such as Et₃N·3HF (1.5 eq), to the mixture.

-

Reaction: Stir at room temperature until the reaction is complete as judged by TLC analysis.

-

Work-Up: Quench the reaction with saturated aqueous NaHCO₃. Extract with an organic solvent (e.g., Ethyl Acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Troubleshooting and Field-Proven Insights

-

Side Reaction - Elimination: Electron-rich benzyl alcohols or secondary/tertiary systems are more prone to elimination to form styrenic byproducts. Running the reaction at lower temperatures can often minimize this. XtalFluor® reagents are reported to produce fewer elimination byproducts compared to DAST.

-

Side Reaction - Polymerization: Strongly acidic conditions, which can arise from the generation of HF, can cause acid-sensitive substrates to polymerize.[4] Using a hindered base (e.g., 2,6-lutidine) as an acid scavenger or employing the XtalFluor® system can mitigate this.

-

Substrate Electronics: Benzyl alcohols with electron-donating groups (e.g., methoxy) tend to react faster, often via a more SN1-like mechanism. Those with electron-withdrawing groups (e.g., nitro) react more slowly and are more likely to follow an SN2 pathway.

-

Purification Instability: Some benzyl fluorides can be unstable on silica gel. If decomposition is observed during chromatography, consider using deactivated (e.g., with triethylamine) silica gel, switching to a different stationary phase like alumina, or minimizing contact time by using a shorter column and running the purification quickly.

Conclusion

The conversion of benzyl alcohols to benzyl fluorides is a critical transformation for which chemists now have a selection of powerful reagents. While DAST remains a potent and effective choice, its significant handling risks require stringent safety protocols. Deoxo-Fluor® offers a marked improvement in thermal stability, providing a wider operational window and enhanced safety for larger-scale work. For maximum safety, ease of handling, and minimization of acid-mediated side reactions, the crystalline XtalFluor® reagents are the state-of-the-art choice, representing a significant step forward in fluorination chemistry. The selection of the optimal reagent requires a careful assessment of the substrate's properties, the reaction scale, and the safety infrastructure available to the researcher.

References

- Recent Advances in C-H Fluorination. The Royal Society of Chemistry. (2014).

- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. (2025).

- Benzyl fluoride synthesis by fluorination or substitution. Organic Chemistry Portal.

- Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry. (2024).

- Benzylic C(sp3)

- Product Class 6: Benzylic Fluorides. Science of Synthesis.

- TCI Practical Example: Fluorination of an Alcohol Using DAST. Tokyo Chemical Industry.

- Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch.

- Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino)trifluoro-l4-sulfanes. Houben-Weyl Methods of Organic Chemistry.

- Stereochemical outcomes of C–F activ

- The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Thieme. (2008).

- Diethylaminosulfur Trifluoride (DAST). Sigma-Aldrich.

- Chloroimidazolium Deoxyfluorination Reagent with H2F3– Anion as a Sole Fluoride Source.

- Diethylaminosulfur trifluoride. Wikipedia.

- Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Organic Synthesis.

- Electrocatalytic Deoxyfluorination of Benzyl Alcohols with SF 6 as a Fluorin

- Deoxofluor. Enamine.

- In Situ Activation of Benzyl Alcohols with XtalFluor-E. The Royal Society of Chemistry. (2014).

- Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journals. (2018).

- Bis(2-methoxyethyl)aminosulfur trifluoride. Synquest Labs.

- Electrocatalytic Deoxyfluorination of Benzyl Alcohols with SF6 as Fluorinating Agent.

- Safety First: Handling Diethylaminosulfur Trifluoride (DAST) in the Laboratory. NINGBO INNO PHARMCHEM CO.,LTD. (2026).

- Xtalfluor Reagents. Manchester Organics.

- Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.

- SAFETY D

- SAFETY D

- Organic Syntheses Procedure. Organic Syntheses.

- Pulsed electrolysis: enhancing primary benzylic C(sp3)–H nucleophilic fluorination. Royal Society of Chemistry. (2023).

- Polymerization of benzyl alcohol in anhydrous hydrogen fluoride: an efficient synthesis of poly(phenylenemethylene). Elsevier.

- In situ activation of benzyl alcohols with XtalFluor-E: formation of 1,1-diarylmethanes and 1,1,1-triarylmethanes through Friedel-Crafts benzyl

- In situ activation of benzyl alcohols with XtalFluor-E: Formation of 1,1-diarylmethanes and 1,1,1-triarylmethanes through Friedel-Crafts benzylation. New Jersey Institute of Technology.

- Direct and Convenient Conversion of Alcohols to Fluorides.

- XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorin

Sources

- 1. mdpi.com [mdpi.com]

- 2. Benzylic C(sp3)–H fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Stereochemical outcomes of C–F activation reactions of benzyl fluoride [beilstein-journals.org]

- 4. cpsm.kpi.ua [cpsm.kpi.ua]

- 5. Stereochemical outcomes of C–F activation reactions of benzyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]

- 7. Deoxofluor - Enamine [enamine.net]

- 8. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 11. nbinno.com [nbinno.com]

- 12. fishersci.com [fishersci.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. In situ activation of benzyl alcohols with XtalFluor-E: formation of 1,1-diarylmethanes and 1,1,1-triarylmethanes through Friedel-Crafts benzylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Utilization of 3-Bromo-4-fluorobenzyl Fluoride in Medicinal Chemistry

A Guide to Late-Stage Diversification and Bioisosteric Replacement

Executive Summary

This Application Note details the strategic deployment of 3-bromo-4-fluorobenzyl fluoride as a high-value intermediate in drug discovery. Unlike simple aryl halides, this scaffold offers a unique "Tri-Vector" reactivity profile: the aryl bromide serves as a primary synthetic handle for cross-coupling, the aryl fluoride modulates pKa and metabolic stability at the para-position, and the benzyl fluoride (

Introduction: The Fluorine Effect & Bioisosterism

In modern medicinal chemistry, the benzyl fluoride moiety is a privileged motif. It mimics the steric and electronic features of a benzyl alcohol (or amine) but eliminates the liability of metabolic oxidation (e.g., by alcohol dehydrogenases) or conjugation (glucuronidation).

The 3-bromo-4-fluorobenzyl fluoride intermediate is particularly powerful due to its substitution pattern:

-

C1 (

): Introduces a strong dipole orthogonal to the ring, capable of specific H-bond acceptance (C–F···H–N) while resisting metabolic clearance [1, 2].[1] -

C3 (Br): A versatile handle for Suzuki, Buchwald, or Negishi couplings, allowing the attachment of this motif to a drug scaffold late in the synthesis.

-

C4 (F): Blocks the metabolically labile para-position and electronically deactivates the ring, tuning the reactivity of the C3-bromide.

Chemo-Physical Reactivity Profile

Understanding the reactivity hierarchy is crucial for successful LSF.[2] The diagram below illustrates the orthogonal reactivity vectors of the molecule.

Figure 1: Orthogonal reactivity map of 3-bromo-4-fluorobenzyl fluoride. The C3-Bromide is the primary handle, while the C1-fluoride requires protection from strong Lewis acids.

Module A: Synthesis of the Intermediate

If the intermediate is not purchased commercially, it must be synthesized from the corresponding alcohol. This protocol ensures safety and high yield.

Precursor: (3-bromo-4-fluorophenyl)methanol.[2] Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.[3]

Protocol 1: Deoxyfluorination

Causality: Direct fluorination of the alcohol is preferred over halide substitution (e.g., Benzyl-Br + AgF) to avoid elimination byproducts and ensure complete conversion under mild conditions [3].

-

Setup: Flame-dry a round-bottom flask under Nitrogen (

). -

Dissolution: Dissolve (3-bromo-4-fluorophenyl)methanol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M). Cool to -78°C .[2]

-

Note: Low temperature is critical to prevent "shock" exotherms and benzylic carbocation rearrangement.[2]

-

-

Addition: Dropwise add DAST (1.2 equiv).

-

Reaction: Stir at -78°C for 30 mins, then allow to warm to 0°C (ice bath) over 1 hour. Do not reflux.

-

Quench: Pour mixture slowly into saturated aqueous

. Caution: -

Workup: Extract with DCM, dry over

, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc). The product is less polar than the alcohol.

Module B: Late-Stage Cross-Coupling (The Core Application)

This module describes attaching the scaffold to a complex drug core (Boronic Acid/Ester) via the Aryl Bromide.

Challenge: The benzylic C–F bond can be labile.[2] Under harsh conditions or with specific catalysts (e.g., Ni-catalysis or strong Lewis Acids), the fluorine can be activated or eliminated [4]. Solution: Use a Palladium(0) source with bulky phosphine ligands and mild bases to favor oxidative addition at the C–Br bond exclusively.

Protocol 2: Chemoselective Suzuki-Miyaura Coupling

System: Pd(dppf)Cl2 /

| Component | Role | Specification |

| Electrophile | 3-bromo-4-fluorobenzyl fluoride | 1.0 equiv |

| Nucleophile | Drug-Core Boronic Acid/Pinacol Ester | 1.1 equiv |

| Catalyst | Pd(dppf)Cl2[2]·DCM | 3-5 mol% |

| Base | Potassium Phosphate ( | 3.0 equiv (Mild, prevents hydrolysis) |

| Solvent | 1,4-Dioxane / Water (9:1) | Degassed |

Step-by-Step:

-

Degassing: Sparge the solvent mixture with Argon for 15 minutes. Oxygen is the enemy of catalytic turnover.

-

Assembly: In a reaction vial, combine the Electrophile, Nucleophile, Base, and Catalyst.

-

Solvation: Add the degassed solvent.[2] Seal the vial.

-

Heating: Heat to 80°C for 4–12 hours.

-

Validation: Monitor by LCMS.[2] Look for the bromide displacement. The benzylic fluoride is generally stable at this temperature in the absence of strong Lewis acids.

-

-

Workup: Dilute with EtOAc, wash with water/brine.[2] Dry and concentrate.

Why this works: The C–Br bond (

Module C: Quality Control & Self-Validation

The success of these protocols relies on confirming the integrity of the C–F bonds.

Analytical Protocol: NMR Interpretation

Run a proton-decoupled

| Fluorine Position | Chemical Shift ( | Multiplicity (coupled) | Diagnostic Feature |

| Benzyl F (C1) | -205 to -220 ppm | Triplet ( | Diagnostic of intact |

| Aryl F (C4) | -110 to -120 ppm | Multiplet | Remains relatively constant; confirms the ring integrity.[2] |

Self-Validating Check:

-

If the integral ratio of Benzyl-F : Aryl-F is 1:1 , the scaffold is intact.

-

If Benzyl-F is missing, you likely hydrolyzed to the alcohol or eliminated to a styrene derivative.

Workflow Visualization

The following diagram outlines the decision tree for generating a library using this intermediate.

Figure 2: Strategic workflow for library generation. Note the central role of QC via

References

-

Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[4][5][6] Journal of Medicinal Chemistry.[2][6]

-

Haghi, B., et al. (2021).[2] Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.[4][5][7] Expert Opinion on Drug Discovery.[2][4]

-

L'Heureux, A., et al. (2010).[2] Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.[2] Journal of Organic Chemistry.[2][6]

-

Anbarasan, P., et al. (2012).[2] Palladium-catalyzed substitution and cross-coupling of benzylic fluorides.[1][2] Journal of the American Chemical Society.[6]

-

Molander, G. A., & Sandrock, D. L. (2009).[2] Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates.[2] Current Organic Synthesis.[2]

-